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molecular formula C12H15ClN2 B8579501 4-chloro-2-cyclopentyl-6,7-dihydro-5H-cyclopentapyrimidine

4-chloro-2-cyclopentyl-6,7-dihydro-5H-cyclopentapyrimidine

Cat. No. B8579501
M. Wt: 222.71 g/mol
InChI Key: PDRKSSGKRMTIEK-UHFFFAOYSA-N
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Patent
US09221843B2

Procedure details

A 250-mL round bottom flask was charged with crude 2-cyclopentyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one (4.05 g) and POCl3 (22 mL, 23.8 mmol). The resulting mixture was stirred at 100° C. for 5 h. After cooling to room temperature, the mixture was concentrated under reduced pressure. The residue was poured into water (250 mL) and dichloromethane (50 mL) then treated with aqueous sodium hydroxide until the pH˜8. The aqueous layer was extracted with dichloromethane (2×50 mL). The combined organic extract was washed the saturated sodium chloride (2×20 mL), dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica on chromatography using dichloromethane/methanol (10:0 to 9:1) as eluent to afford the title compound (0.095 g, 3% over 2 steps) as a brown oil. MW=222.71. 1H NMR (CDCl3, 300 MHz) δ 3.31 (quin, J=2.4 Hz, 1H), 3.07 (t, J=7.8 Hz, 2H), 2.97 (t, J=7.5 Hz, 2H), 2.22-2.00 (m, 4H), 1.98-1.76 (m, 4H), 1.75-1.60 (m, 2H).
Quantity
4.05 g
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
reactant
Reaction Step One
Yield
3%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:6]2[NH:7][C:8](=O)[C:9]3[CH2:14][CH2:13][CH2:12][C:10]=3[N:11]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1.O=P(Cl)(Cl)[Cl:18]>>[Cl:18][C:8]1[C:9]2[CH2:14][CH2:13][CH2:12][C:10]=2[N:11]=[C:6]([CH:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)[N:7]=1

Inputs

Step One
Name
Quantity
4.05 g
Type
reactant
Smiles
C1(CCCC1)C=1NC(C2=C(N1)CCC2)=O
Name
Quantity
22 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 100° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was poured into water (250 mL) and dichloromethane (50 mL)
ADDITION
Type
ADDITION
Details
then treated with aqueous sodium hydroxide until the pH˜8
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane (2×50 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
was washed the saturated sodium chloride (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica on chromatography

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC=1C2=C(N=C(N1)C1CCCC1)CCC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.095 g
YIELD: PERCENTYIELD 3%
YIELD: CALCULATEDPERCENTYIELD 2.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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